molecular formula C21H18Cl2N2O4S B3518794 2-(2,4-dichlorophenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B3518794
M. Wt: 465.3 g/mol
InChI Key: ROWJFHDLTCJERK-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide” is an organic compound containing several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a dichlorophenoxy group (a benzene ring with two chlorine atoms and one oxygen atom attached). These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonyl, and dichlorophenoxy groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing amide, sulfonyl, and dichlorophenoxy groups are known to participate in a variety of chemical reactions. For example, amides can undergo hydrolysis, and sulfonyl groups can participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could make the compound soluble in polar solvents .

Future Directions

The study of new compounds is a key part of advancing fields like medicine and materials science. If this compound shows promising properties, it could be the subject of future research .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4S/c1-14-2-9-18(10-3-14)30(27,28)25-17-7-5-16(6-8-17)24-21(26)13-29-20-11-4-15(22)12-19(20)23/h2-12,25H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJFHDLTCJERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
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